molecular formula C13H11N5 B14603634 Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- CAS No. 60560-15-8

Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)-

Cat. No.: B14603634
CAS No.: 60560-15-8
M. Wt: 237.26 g/mol
InChI Key: PMHWHMPEEVACQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- (hypothetical structure inferred from analogs) is a substituted guanidine derivative featuring a phenyl group at position 1, a cyano group at position 2, and a 3-pyridyl moiety at position 2. The 3-pyridyl group is a critical pharmacophore in bioactive molecules, as seen in tobacco-specific nitrosamines like NNK, which exhibit carcinogenic activity .

Properties

CAS No.

60560-15-8

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

1-cyano-2-phenyl-3-pyridin-3-ylguanidine

InChI

InChI=1S/C13H11N5/c14-10-16-13(17-11-5-2-1-3-6-11)18-12-7-4-8-15-9-12/h1-9H,(H2,16,17,18)

InChI Key

PMHWHMPEEVACQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(NC#N)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- can be achieved through several methods. One common approach involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method includes the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .

Industrial Production Methods

Industrial production of guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- typically involves large-scale synthesis using efficient catalytic systems. The use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions is one such method . This approach provides high yields and is compatible with a wide range of substrates.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Substituents at position 1 (R₁) and position 3 (R₃) significantly influence molecular weight, polarity, and bioactivity. Key analogs and their properties are summarized below:

Compound Name R₁ R₃ Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Cyano-1-propyl-3-(3-pyridyl)guanidine Propyl 3-Pyridyl C₁₀H₁₃N₅ 203.24 ChEMBL ID: CHEMBL88705; potential enzyme inhibitor
2-Cyano-1-cyclopentyl-3-(3-pyridyl)guanidine Cyclopentyl 3-Pyridyl C₁₂H₁₅N₅ 229.28 Industrial grade (99% purity); used in chemical synthesis
1-tert-Butyl-2-cyano-3-(3-pyridyl)guanidine tert-Butyl 3-Pyridyl C₁₁H₁₅N₅ 217.27 CAS: 60559-94-6; studied for binding interactions
Target Compound (Hypothetical) Phenyl 3-Pyridyl C₁₃H₁₁N₅ 237.26 (calc.) Predicted higher lipophilicity due to phenyl group -

Key Observations:

  • Molecular Weight : Bulky substituents (e.g., cyclopentyl, tert-butyl) increase molecular weight compared to smaller groups like propyl. The phenyl analog is expected to have a molecular weight of ~237 g/mol.
  • Polarity : The 3-pyridyl group introduces polarity, enhancing solubility in polar solvents. Phenyl groups may reduce aqueous solubility but improve membrane permeability .
  • Thermal Stability : Analogs with aryl substituents (e.g., phenyl) typically exhibit higher melting points (268–287°C) compared to alkyl-substituted derivatives .

Analytical Challenges

  • Quantification: Guanidine derivatives with monosubstituted groups (e.g., methylguanidine) may interfere in LC-MS analysis, but protocols with <1.1% cross-reactivity are available .
  • Structural Confirmation : ¹H NMR and IR spectroscopy are critical for verifying substituent positions and purity .

Biological Activity

Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- is a nitrogen-containing compound with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its guanidine structure, which includes a cyano group and a phenyl group linked to a pyridine moiety. Its chemical formula is C13H11N5C_{13}H_{11}N_5, highlighting its complexity and potential for diverse interactions within biological systems.

Anticancer Properties

Research indicates that guanidine derivatives, including 2-cyano-1-phenyl-3-(3-pyridyl)-, exhibit anticancer activity . Studies have demonstrated that these compounds can interact with cellular targets such as enzymes or receptors involved in cancer progression. For instance, the compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)-HCT-11618Apoptosis induction
Similar Guanidine DerivativePC-321.74Cell cycle arrest

Antimicrobial Activity

Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- has also been studied for its antimicrobial properties . It has demonstrated effectiveness against various bacterial and fungal strains, which may be attributed to its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Table 2: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus750 μg/mLBactericidal
Candida albicans500 μg/mLFungicidal

The biological mechanisms underlying the activities of guanidine derivatives often involve interactions with specific cellular targets. For example, studies have shown that guanidine compounds can inhibit key enzymes involved in cell signaling pathways, leading to reduced inflammation and tumor growth .

Target Interaction Studies

Research utilizing molecular docking simulations has identified potential binding sites for guanidine derivatives on target proteins associated with cancer and microbial resistance. These interactions are crucial for understanding how structural modifications can enhance biological activity.

Case Studies

Several case studies have highlighted the effectiveness of guanidine derivatives in preclinical models:

  • Antitumor Activity : A study demonstrated that a derivative of guanidine significantly inhibited tumor growth in mouse models by inducing apoptosis in cancer cells .
  • Antimicrobial Effectiveness : Another study reported that guanidine compounds exhibited potent activity against multidrug-resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .

Q & A

Q. What are the critical safety considerations when handling Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- in laboratory settings?

Answer: The compound exhibits acute oral toxicity (rat LD50: 14 mg/kg) and respiratory irritation (H335 hazard code) . Key safety protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified P95 masks) is mandatory for aerosol-prone procedures .
  • Ventilation: Conduct experiments in fume hoods to avoid inhalation exposure.
  • Emergency Measures: For skin contact, wash immediately with soap and water; for eye exposure, irrigate for ≥15 minutes with saline . Toxicity data suggest prioritizing medical evaluation for accidental ingestion .

Q. How can researchers verify the structural integrity of Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- during synthesis?

Answer: Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the phenyl, pyridyl, and cyano groups.
  • High-Resolution Mass Spectrometry (HRMS): Compare observed molecular ion peaks with the theoretical mass (C12_{12}H11_{11}N5_5, m/z 231.34) .
  • X-ray Crystallography: For unambiguous confirmation, crystallize the compound and analyze its 3D structure, as demonstrated in coordination cage studies using 3-pyridyl ligands .

Advanced Research Questions

Q. What synthetic methodologies are optimal for introducing the cyano group into the guanidine scaffold while preserving the 3-pyridyl moiety?

Answer: The cyano group can be introduced via:

  • Catalytic Cyanation: Use transition-metal catalysts (e.g., CuCN) under inert atmospheres to minimize side reactions.
  • One-Pot Multicomponent Reactions: Employ ytterbium perfluorooctanoate or trifluoroethanol as catalysts, which enhance regioselectivity and yield (70–85%) in analogous 2-amino-3-cyanopyridine syntheses .
  • Protection-Deprotection Strategies: Temporarily shield the pyridyl nitrogen with tert-butyldimethylsilyl (TBS) groups to prevent undesired coordination during cyanation .

Q. How does the 3-pyridyl group influence the compound’s coordination chemistry in heterometallic assemblies?

Answer: The 3-pyridyl group acts as a ditopic ligand, enabling the formation of octahedral coordination cages with Pd2+^{2+} ions. Key insights:

  • Steric Effects: The lateral bulk of the guanidine scaffold prevents macrocyclic aggregation, favoring enthalpically stable cage structures over entropically driven small clusters .
  • Crystallographic Validation: Single-crystal X-ray diffraction confirms ligand-metal bonding angles (e.g., Pd–N–pyridyl ≈ 120°) and cage dimensions (~1.2 nm diameter) .
  • Applications: Such cages are templates for catalytic nanoreactors or drug delivery systems .

Q. What mechanisms underlie the acute toxicity of Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)-, and how can conflicting LD50 data (e.g., mouse vs. rat) be reconciled?

Answer:

  • Toxicity Pathways: The compound inhibits mitochondrial Complex IV, disrupting ATP synthesis. The cyano group enhances bioavailability, while the pyridyl moiety facilitates cellular uptake via organic cation transporters .
  • Species-Specific Variability: Rats exhibit higher sensitivity (LD50: 14 mg/kg) than mice (>1,000 mg/kg) due to differences in metabolic enzymes (e.g., CYP450 isoforms) and renal clearance rates .
  • Mitigation Strategies: Use in vitro hepatocyte models to extrapolate species-specific toxicity and adjust dosing in preclinical studies .

Q. How can metabolomics approaches be adapted to study the interaction of Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- with biological targets?

Answer:

  • Stable Isotope Tracing: Incorporate 13C^{13}C-labeled pyridyl groups to track metabolic incorporation into nucleic acids or proteins via LC-MS/MS .
  • Internal Standard Quantification: Spike samples with deuterated analogs (e.g., D5_5-pyridyl derivatives) to correct for ionization matrix effects during MS analysis .
  • Pathway Mapping: Use software (e.g., MetaboAnalyst) to correlate compound exposure with perturbations in purine or pyrimidine metabolism .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-Response Curves: Perform assays across a wide concentration range (nM–mM) to identify biphasic effects (e.g., hormesis).
  • Batch Effect Correction: Include inter-laboratory controls (e.g., NIST reference materials) to standardize assay conditions .
  • Structural Analog Testing: Compare activity with derivatives lacking the cyano or phenyl group to isolate pharmacophoric contributions .

Q. How does the compound’s electronic configuration impact its fluorescence or UV-Vis absorption properties?

Answer: The conjugated π-system (phenyl-pyridyl-cyano) enables:

  • Absorption Peaks: Strong absorbance at 270–290 nm (π→π* transitions) and 330–350 nm (n→π* from cyano) .
  • Fluorescence Quenching: The cyano group reduces quantum yield via intersystem crossing but enhances photostability.
  • Applications: Use as a fluorescent probe for tracking ligand-receptor interactions in live-cell imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.